molecular formula C33H30N4O2 B140902 4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid CAS No. 1026353-20-7

4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid

Cat. No.: B140902
CAS No.: 1026353-20-7
M. Wt: 514.6 g/mol
InChI Key: COYNILPBALLLCR-UHFFFAOYSA-N
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Description

4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C33H30N4O2 and its molecular weight is 514.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Angiotensin II Receptor Antagonists

A series of 2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acids, which are analogues of the compound , have been synthesized and evaluated for their activity as angiotensin II (AII) receptor antagonists. These compounds have shown high affinity for the AII receptor and inhibited AII-induced pressor response in rats, suggesting their potential in treating hypertension (Kubo et al., 1993).

Synthesis and Structural Analysis

Research has focused on synthesizing new 2-aryl-N-biphenyl benzimidazoles, including derivatives similar to the compound . These compounds have been characterized using various spectroscopic methods, and their crystal structures have been analyzed (Zhou Zhi-ming et al., 2004).

Corrosion Inhibition

Benzimidazole derivatives, similar to the compound , have been synthesized and investigated for their role as corrosion inhibitors for mild steel in acidic environments. These studies utilize various techniques like weight loss, electrochemical polarization, and impedance spectroscopy to evaluate the effectiveness of these inhibitors (Yadav et al., 2013).

Antihypertensive Activity

Several benzimidazole derivatives have been synthesized and evaluated for their antihypertensive activity. These compounds, including ones structurally similar to the compound , have been screened using different methods, highlighting their potential as antihypertensive agents (Sharma et al., 2010).

Crystal Structure Determination

Studies have been conducted on the crystal structures of various benzimidazole derivatives, including those similar to the compound . These studies provide insights into the molecular conformations and crystalline modifications of such compounds, which are crucial for understanding their chemical behavior and potential applications (Dinnebier et al., 2000).

Biochemical Analysis

Biochemical Properties

Telmisartan Specified Impurity B [EP] plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation, by specifically targeting the angiotensin II type-1 receptor .

Cellular Effects

Telmisartan Specified Impurity B [EP] has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Telmisartan Specified Impurity B [EP] involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a selective AT1 receptor antagonist that blocks the effects of angiotensin II .

Temporal Effects in Laboratory Settings

The effects of Telmisartan Specified Impurity B [EP] change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Telmisartan Specified Impurity B [EP] vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Telmisartan Specified Impurity B [EP] is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Telmisartan Specified Impurity B [EP] is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Telmisartan Specified Impurity B [EP] and any effects on its activity or function are crucial for understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4O2/c1-4-9-30-34-28-19-24(32-35-27-12-7-8-13-29(27)36(32)3)18-21(2)31(28)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYNILPBALLLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026353-20-7
Record name Telmisartan related compound B RS [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026353207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-((7-METHYL-5-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-2-PROPYL-1H-BENZIMIDAZOL-1-YL)METHYL)BIPHENYL-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3178N39Y2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid
Reactant of Route 2
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4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid
Reactant of Route 3
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4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid
Reactant of Route 5
4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid
Reactant of Route 6
4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid
Customer
Q & A

Q1: What is the significance of developing a new analytical method for Telmisartan and its related compound B?

A1: Developing a new analytical method for pharmaceuticals like Telmisartan and its impurities is crucial for several reasons:

  • Quality Control: A robust and validated method ensures the quality and purity of the drug substance and final product [].
  • Regulatory Compliance: Regulatory agencies, such as the ICH, require validated analytical methods to ensure the safety and efficacy of pharmaceuticals [].
  • Monitoring Impurities: The presence of impurities can impact the drug's safety and efficacy. This method allows for the detection and quantification of related compound B, ensuring it remains within acceptable limits [].

Q2: What are the advantages of using a Reversed-Phase HPLC method for this analysis?

A2: Reversed-Phase HPLC is a widely used technique in pharmaceutical analysis due to its several advantages:

  • High Resolution: It provides excellent separation of complex mixtures, like Telmisartan and its related compound B [].
  • Sensitivity: The method offers high sensitivity, enabling the detection of even trace amounts of impurities [].
  • Quantitative Analysis: RP-HPLC allows for accurate and precise quantification of both the drug substance and impurities [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.